1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Overview
Description
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole is an organosilicon compound with the molecular formula C₉H₁₂OSi. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its unique structure, which includes a silicon atom integrated into a benzoxasilole ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole can be synthesized through several methods. One common synthetic route involves the reaction of this compound with appropriate silicon-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different silicon-containing products.
Substitution: The silicon atom in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and organometallic reagents. These reactions are usually performed under inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silicon oxides, while reduction can produce silicon hydrides. Substitution reactions can lead to a wide range of functionalized silicon-containing compounds.
Scientific Research Applications
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1,1-dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole exerts its effects involves interactions with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxazole
- 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]thiazole
- 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]selenazole
Uniqueness
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole is unique due to the presence of a silicon atom within its ring structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, compared to its oxygen, sulfur, and selenium analogs. These properties make it particularly useful in applications requiring robust and versatile organosilicon compounds.
Properties
IUPAC Name |
1,1-dimethyl-3H-2,1-benzoxasilole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OSi/c1-11(2)9-6-4-3-5-8(9)7-10-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZOQCBCUKBUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345931 | |
Record name | 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321903-29-1 | |
Record name | 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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